A Technical Guide to the Natural Sources of Drimane Sesquiterpenoids
A Technical Guide to the Natural Sources of Drimane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton. They exhibit a wide array of promising biological activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the primary natural sources of drimane sesquiterpenoids, with a focus on terrestrial plants, fungi, and marine organisms. Detailed methodologies for their extraction, isolation, and characterization are presented, alongside quantitative data on their yields from various sources. Furthermore, this guide elucidates the biosynthetic pathway of drimane sesquiterpenoids and presents a generalized experimental workflow for their study.
Natural Sources of Drimane Sesquiterpenoids
Drimane sesquiterpenoids are widely distributed in nature, having been isolated from a diverse range of organisms. The primary producers of these compounds are terrestrial plants, fungi, and marine invertebrates and their associated microorganisms.
Terrestrial Plants
Higher plants, particularly those belonging to the families Winteraceae and Polygonaceae, are well-documented sources of drimane sesquiterpenoids. The first drimane sesquiterpenoid, drimenol (B159378), was isolated from the bark of Drimys winteri[1].
Table 1: Drimane Sesquiterpenoids from Terrestrial Plants
| Plant Species | Compound | Yield (%) | Reference |
| Drimys winteri | Drimenol | 0.04 | [2] |
| Drimys winteri | Polygodial | 0.092 | [2] |
| Drimys winteri | Isotadeonal | 0.0624 | [2] |
| Drimys winteri | Winterdial | 0.0012 | [2] |
Fungi
Fungi, including terrestrial and marine-derived species, are prolific producers of a vast array of structurally diverse drimane sesquiterpenoids. Species of Aspergillus, Penicillium, and Talaromyces are particularly rich sources. Fungal drimanes often feature unique oxidative patterns and esterifications[3].
Table 2: Drimane Sesquiterpenoids from Fungi
| Fungal Species | Compound | Yield (mg/L) | Reference |
| Aspergillus calidoustus | Calidoustene A | Not specified | [4] |
| Aspergillus calidoustus | Calidoustene B | Not specified | [4] |
| Aspergillus calidoustus | Calidoustene C | Not specified | [4] |
| Aspergillus flavipes | Asperflavinoid A | Not specified | [5] |
| Penicillium sp. | 12-hydroxyalbrassitriol | Not specified | [6] |
| Talaromyces minioluteus | Minioluteumide A-D | Not specified | [7] |
| Paraconiothyrium sporulosum YK-03 | Sporulositols A-D | 4.3 - 93.3 mg (total extract) | [8] |
| Cladosporium antarcticum (Biotransformation of drimendiol) | 9α-hydroxydrimendiol | 41.4 mg (19.4%) | [9] |
| Cladosporium antarcticum (Biotransformation of drimendiol) | 3β-hydroxydrimendiol | 74.8 mg (35%) | [9] |
| Cladosporium antarcticum (Biotransformation of epidrimendiol) | 9β-hydroxyepidrimendiol | 86.6 mg (41.6%) | [9] |
Marine Organisms
Marine environments, particularly sponges and their associated fungi, are another significant source of novel drimane sesquiterpenoids. These compounds often exhibit unique structural features and potent biological activities[1][10].
Table 3: Drimane Sesquiterpenoids from Marine Organisms
| Marine Organism | Associated Organism | Compound | Yield | Reference |
| Dysidea sp. (Sponge) | Sesquiterpenoids of the drimane class | Not specified | [7] | |
| Suberites domuncula (Sponge) | Aspergillus ustus (Fungus) | Drimane sesquiterpenoids | Not specified | [11] |
| Smenospongia cerebriformis (Sponge) | Smenohaimiens A-E | Not specified | [1] | |
| Marine sediment | Penicillium sp. TW58-16 (Fungus) | Two new drimane sesquiterpenes | Not specified | [10] |
Experimental Protocols
The isolation and characterization of drimane sesquiterpenoids involve a series of well-established techniques. The following protocols are generalized and may require optimization based on the specific source material and target compounds.
Extraction and Isolation from Plant Material (e.g., Drimys winteri bark)
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Preparation of Plant Material: The air-dried and powdered bark of Drimys winteri is used as the starting material.
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Extraction: The powdered bark is subjected to maceration with a suitable organic solvent, such as methanol (B129727) or ethyl acetate, at room temperature for 24-48 hours. The process is repeated three times to ensure exhaustive extraction.
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Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel. A gradient elution is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
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Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure drimane sesquiterpenoids[2].
Fermentation, Extraction, and Isolation from Fungi (e.g., Aspergillus sp.)
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Fungal Culture: The fungal strain is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid agar (B569324) plates (e.g., Potato Dextrose Agar) for a period of 14-21 days at an appropriate temperature (typically 25-28 °C).
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Extraction: For liquid cultures, the mycelium is separated from the broth by filtration. Both the mycelium and the broth are extracted separately with ethyl acetate. For solid cultures, the entire culture is macerated and extracted with ethyl acetate.
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Concentration and Fractionation: The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude extract is then fractionated using column chromatography on silica gel with a step gradient of n-hexane and ethyl acetate.
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Purification: Fractions of interest are further purified using Sephadex LH-20 column chromatography and/or preparative HPLC to afford the pure drimane sesquiterpenoids.
Extraction and Isolation from Marine Sponges
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Sample Preparation: The fresh or frozen sponge material is diced into small pieces and exhaustively extracted with a mixture of dichloromethane (B109758) and methanol (1:1) at room temperature.
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Solvent Partitioning: The resulting extract is concentrated and then partitioned between n-hexane, ethyl acetate, and water.
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Chromatographic Separation: The ethyl acetate-soluble fraction, which typically contains the sesquiterpenoids, is subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 gel filtration, and reversed-phase HPLC, to isolate the pure compounds[1].
Structure Elucidation
The structures of isolated drimane sesquiterpenoids are determined using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for establishing the carbon skeleton, the connectivity of atoms, and the relative stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the elemental composition and molecular formula of the compounds.
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X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of crystalline compounds.
Biosynthesis and Experimental Workflows
Biosynthetic Pathway of Drimane Sesquiterpenoids in Fungi
The biosynthesis of drimane sesquiterpenoids originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are converted to the C15 precursor, farnesyl pyrophosphate (FPP)[3]. In fungi, the cyclization of FPP to the characteristic drimane skeleton is a key step, often catalyzed by a drimenol synthase. Subsequent modifications, such as hydroxylations, oxidations, and esterifications, are carried out by tailoring enzymes like cytochrome P450 monooxygenases and acyltransferases to generate the vast diversity of drimane derivatives[12][13][14][15].
References
- 1. Sesquiterpene derivatives from marine sponge Smenospongia cerebriformis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]
- 4. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three new drimane sesquiterpenoids from cultures of the fungus Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drimane Sesquiterpene-Conjugated Amino Acids from a Marine Isolate of the Fungus Talaromyces minioluteus (Penicillium Minioluteum) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, (bio)synthetic studies and evaluation of antimicrobial properties of drimenol-type sesquiterpenes of Termitomyces fungi [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. New Drimane Sesquiterpenes and Polyketides from Marine-Derived Fungus Penicillium sp. TW58-16 and Their Anti-Inflammatory and α-Glucosidase Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drimane sesquiterpenoids from a wetland soil-derived fungus Aspergillus calidoustus TJ403-EL05 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ilrs.de [ilrs.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters | Semantic Scholar [semanticscholar.org]
